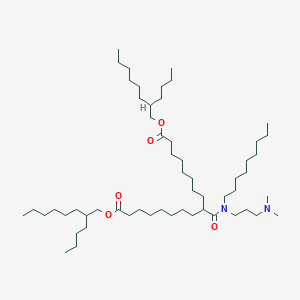

((3-Cyanopropyl)azanediyl)bis(hexane-6,1-diyl) bis(2-hexyldecanoate)

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

((3-Cyanopropyl)azanediyl)bis(hexane-6,1-diyl) bis(2-hexyldecanoate) is a synthetic lipid compound. It is a colorless oily material that has gained attention for its role in the formulation of lipid nanoparticles (LNPs). These nanoparticles are crucial in the delivery of nucleic acids, such as mRNA, in various therapeutic applications, including vaccines.

Vorbereitungsmethoden

The preparation of ((3-Cyanopropyl)azanediyl)bis(hexane-6,1-diyl) bis(2-hexyldecanoate) involves a series of synthetic steps. The final step is a reductive amination reaction where 4-aminobutanol is condensed with a lipid aldehyde. Sodium triacetoxyborohydride is used as the reducing agent to convert the intermediate imines to the amine of the product . This method was first described in a patent application by Acuitas Therapeutics in 2017 .

Analyse Chemischer Reaktionen

((3-Cyanopropyl)azanediyl)bis(hexane-6,1-diyl) bis(2-hexyldecanoate) undergoes various chemical reactions, including:

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the nitrogen atom, which can become protonated under acidic conditions.

Substitution: The compound can participate in substitution reactions, especially involving the nitrogen atom and the lipid chains.

Common reagents used in these reactions include sodium triacetoxyborohydride for reduction and various acids for protonation. The major products formed depend on the specific reaction conditions but often involve modifications to the lipid chains or the nitrogen atom.

Wissenschaftliche Forschungsanwendungen

((3-Cyanopropyl)azanediyl)bis(hexane-6,1-diyl) bis(2-hexyldecanoate) is primarily used in the field of nanomedicine. It is a key component in the formulation of lipid nanoparticles (LNPs) used in mRNA vaccines, such as the SARS-CoV-2 vaccine produced by Pfizer/BioNTech . These LNPs encapsulate and protect the fragile mRNA, promoting its uptake by cells and ensuring efficient delivery of the genetic material . The compound’s ability to form stable nanoparticles makes it valuable in various therapeutic applications, including gene therapy and cancer treatment.

Wirkmechanismus

The mechanism of action of ((3-Cyanopropyl)azanediyl)bis(hexane-6,1-diyl) bis(2-hexyldecanoate) involves its role in forming lipid nanoparticles. Below physiological pH, the nitrogen atom in the compound becomes protonated, yielding an ammonium cation. This cation is attracted to the anionic messenger RNA (mRNA), facilitating the encapsulation of the mRNA within the lipid nanoparticle . Once the nanoparticle is absorbed into cells via receptor-mediated endocytosis, the acidic environment within the endosome fully protonates the compound, leading to the release of the mRNA into the cytoplasm .

Vergleich Mit ähnlichen Verbindungen

((3-Cyanopropyl)azanediyl)bis(hexane-6,1-diyl) bis(2-hexyldecanoate) is similar to other ionizable lipids used in the formulation of lipid nanoparticles. Some similar compounds include:

((4-Hydroxybutyl)azanediyl)bis(hexane-6,1-diyl) bis(2-hexyldecanoate): Another ionizable lipid used in mRNA vaccine formulations.

2-[(Polyethylene glycol)-2000]-N,N-ditetradecylacetamide: Used in lipid nanoparticles for its ability to stabilize and protect nucleic acids.

1,2-Distearoyl-sn-glycero-3-phosphocholine: A phospholipid used in lipid nanoparticle formulations.

The uniqueness of ((3-Cyanopropyl)azanediyl)bis(hexane-6,1-diyl) bis(2-hexyldecanoate) lies in its specific structure, which allows for efficient encapsulation and delivery of mRNA, making it a valuable component in modern vaccine technology.

Eigenschaften

Molekularformel |

C48H92N2O4 |

|---|---|

Molekulargewicht |

761.3 g/mol |

IUPAC-Name |

6-[3-cyanopropyl-[6-(2-hexyldecanoyloxy)hexyl]amino]hexyl 2-hexyldecanoate |

InChI |

InChI=1S/C48H92N2O4/c1-5-9-13-17-19-27-37-45(35-25-15-11-7-3)47(51)53-43-33-23-21-30-40-50(42-32-29-39-49)41-31-22-24-34-44-54-48(52)46(36-26-16-12-8-4)38-28-20-18-14-10-6-2/h45-46H,5-38,40-44H2,1-4H3 |

InChI-Schlüssel |

DLSFUFOWEHOEJG-UHFFFAOYSA-N |

Kanonische SMILES |

CCCCCCCCC(CCCCCC)C(=O)OCCCCCCN(CCCCCCOC(=O)C(CCCCCC)CCCCCCCC)CCCC#N |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Benzoic acid, 3-borono-5-[(2-fluorobenzoyl)amino]-](/img/structure/B13355617.png)

![3-[(Benzylsulfanyl)methyl]-6-(5-bromofuran-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13355619.png)

![6-(3-Iodophenyl)-3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13355625.png)

![2-Methyl-3-[6-(2-thienyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]imidazo[1,2-a]pyridine](/img/structure/B13355663.png)

![2-{2-[(2-methyl-1H-indol-3-yl)methyl]-1H-benzimidazol-1-yl}ethanol](/img/structure/B13355683.png)